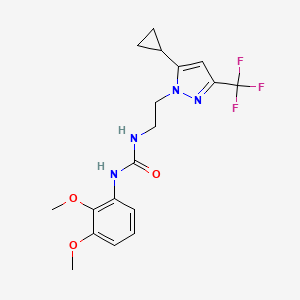
1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea is an intriguing compound that boasts a complex structure, combining a pyrazole ring with cyclopropyl and trifluoromethyl substituents, and a phenylurea moiety featuring dimethoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea typically involves the following steps:
Formation of the pyrazole ring: : This step includes the reaction of appropriate hydrazines with ethyl 2-cyclopropyl-2-oxoacetate under basic conditions to form the pyrazole core.
Introduction of trifluoromethyl group: : This step can be accomplished through trifluoromethylation reactions using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO2Cl).
Attachment of ethyl spacer and urea group: : This involves the reaction of the pyrazole with 2-bromoethylamine hydrobromide, followed by the coupling with 2,3-dimethoxyphenyl isocyanate under anhydrous conditions to yield the final compound.
Industrial Production Methods
On an industrial scale, the synthesis of this compound would involve optimizing each step to ensure high yields and purity, often employing advanced techniques like continuous flow chemistry and automated reaction monitoring. The scalability of these reactions would also require stringent control of reaction parameters such as temperature, pressure, and solvent choice to maintain consistency.
化学反应分析
Types of Reactions
1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: : It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: : It may undergo reduction using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Typical oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: : Common reducing agents are lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: : These reactions often involve halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents like alkyl halides.
Major Products
The major products from these reactions can vary depending on the reaction conditions, but generally include oxidized or reduced forms of the compound, as well as substituted derivatives with various functional groups attached.
科学研究应用
Chemistry
This compound is of interest in organic synthesis due to its multifaceted reactivity. It can serve as a building block for the synthesis of more complex molecules, particularly those with pharmaceutical relevance.
Biology
In biological research, derivatives of this compound may exhibit significant activity as enzyme inhibitors or receptor modulators, making it useful in the study of biochemical pathways and molecular interactions.
Medicine
Industry
In an industrial context, this compound could be employed in the development of novel materials, such as coatings or polymers, that benefit from its unique chemical properties.
作用机制
The mechanism by which 1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea exerts its effects depends on its specific application. In biological systems, it may interact with enzyme active sites or receptor binding pockets, altering their function by stabilizing or inhibiting key molecular interactions.
Molecular Targets and Pathways
Potential molecular targets include enzymes involved in metabolic pathways, such as kinases or proteases, and cell surface receptors that mediate signal transduction. By modulating these targets, the compound can influence various cellular processes.
相似化合物的比较
Similar Compounds
1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(2,4-dimethoxyphenyl)urea: : Similar structure but with a different positioning of methoxy groups.
1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(2,3-diethoxyphenyl)urea: : Similar structure but with ethoxy groups instead of methoxy groups.
1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(2,3-dihydroxyphenyl)urea: : Similar structure but with hydroxy groups instead of methoxy groups.
Uniqueness
The presence of trifluoromethyl and dimethoxy groups in the compound confers unique steric and electronic properties, which can significantly impact its reactivity and biological activity, distinguishing it from similar compounds.
Hope you find this comprehensive breakdown of 1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea informative and helpful!
属性
IUPAC Name |
1-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-3-(2,3-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N4O3/c1-27-14-5-3-4-12(16(14)28-2)23-17(26)22-8-9-25-13(11-6-7-11)10-15(24-25)18(19,20)21/h3-5,10-11H,6-9H2,1-2H3,(H2,22,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSLZOYYHUHLSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCCN2C(=CC(=N2)C(F)(F)F)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2412059.png)
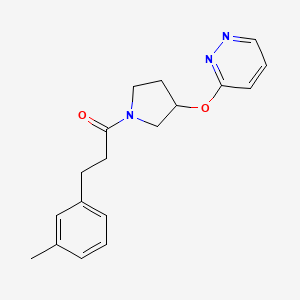
![2-[(3-Pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2412062.png)
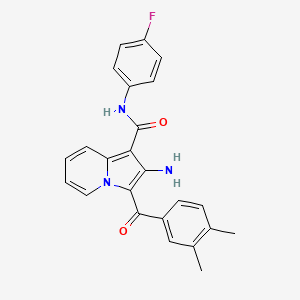
![5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B2412065.png)
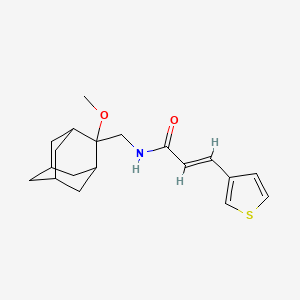
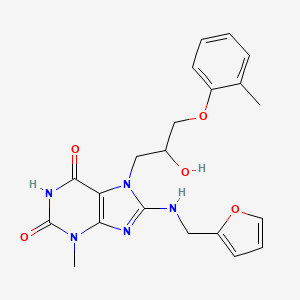

![[(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2412073.png)
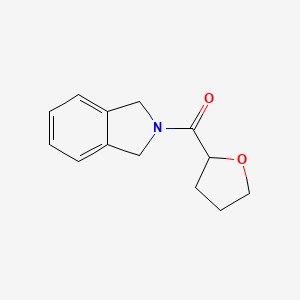
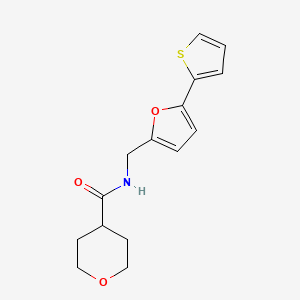
![N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2412079.png)
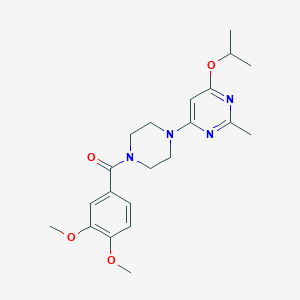
![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2412081.png)
